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Introduction
Pimicotinib hydrochloride (formerly ABSK021) is an orally administered, potent, and highly

selective small molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R). The

overexpression of CSF-1 and subsequent activation of the CSF-1R signaling pathway are

pivotal in the pathogenesis of tenosynovial giant cell tumor (TGCT), a rare and locally

aggressive neoplasm. By targeting CSF-1R, pimicotinib aims to modulate macrophage-driven

inflammation and tumor growth. This technical guide synthesizes the early-phase clinical

findings for pimicotinib, presenting key data on its pharmacokinetics, safety, and efficacy, along

with an overview of the experimental protocols and the underlying mechanism of action.

Mechanism of Action: CSF-1R Signaling Inhibition
Pimicotinib functions by inhibiting the CSF-1 receptor, a receptor tyrosine kinase. In TGCT, a

subset of neoplastic cells overexpresses CSF-1, which acts as a ligand for CSF-1R expressed

on non-neoplastic cells of the macrophage lineage. This interaction promotes the recruitment,

proliferation, and survival of these macrophages, which constitute the bulk of the tumor mass.

Pimicotinib's inhibition of CSF-1R disrupts this paracrine signaling loop, leading to a reduction

in tumor-associated macrophages and subsequent anti-tumor effects. Downstream of CSF-1R,

pimicotinib inhibits the activation of key signaling cascades, including the MAPK/ERK and

PI3K/Akt pathways, which are crucial for cell proliferation and survival.
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Pimicotinib's inhibition of the CSF-1/CSF-1R signaling pathway in TGCT.

Early-Phase Clinical Trial Program Overview
Pimicotinib has been evaluated in a Phase 1 clinical trial (NCT04192344), which included a

dose-escalation phase (Phase 1a) in patients with advanced solid tumors and a dose-

expansion phase (Phase 1b) specifically in patients with TGCT not amenable to surgery.
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A simplified workflow of the early-phase clinical development of pimicotinib.

Experimental Protocols
Phase 1a Dose-Escalation Study (NCT04192344)

Study Design: An open-label, 3+3 dose-escalation design was employed to determine the

maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).[1]
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Patient Population: Patients with advanced solid tumors.

Dosing: Pimicotinib was administered orally, once daily (QD), with dose levels starting at 25

mg and escalating to 50 mg, 75 mg, and 100 mg.[2]

Primary Objective: To assess the safety and tolerability of pimicotinib and determine the

MTD.[3]

Pharmacokinetic (PK) Assessment: Blood samples were collected at various time points

after single and multiple doses to evaluate PK parameters.[4]

Phase 1b Dose-Expansion Study (NCT04192344) - TGCT
Cohort

Study Design: An open-label, multi-cohort expansion study.[5]

Patient Population: Patients with histologically confirmed TGCT not amenable to surgical

resection.[6]

Dosing: Based on the findings from Phase 1a, two dose levels were evaluated: 25 mg QD

and 50 mg QD.[6]

Efficacy Assessment: Tumor response was evaluated by an Independent Review Committee

(IRC) according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST

1.1).[6] Assessments of pain and stiffness were also conducted.

Safety Assessment: Monitoring and grading of treatment-emergent adverse events (TEAEs)

according to standard criteria.

Pharmacodynamic (PD) Assessment: Changes in plasma CSF-1 levels and non-classical

monocytes were measured as biomarkers of target engagement.[6]

Clinical Findings
Pharmacokinetics
Pimicotinib demonstrated rapid oral absorption with a median time to maximum plasma

concentration (Tmax) of approximately 0.87 to 1.52 hours.[1] The mean terminal half-life (t1/2)
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ranged from 43.6 to 63.5 hours, supporting a once-daily dosing schedule.[1] Plasma exposure

increased in a slightly less than dose-proportional manner.[1] A population pharmacokinetic

(popPK) model was developed based on data from 103 patients, which indicated that age and

body weight were significant covariates for certain PK parameters, though no dose adjustments

were deemed necessary based on these factors.[2][7]

Table 1: Summary of Pharmacokinetic Parameters from Phase 1a Study

Parameter Value Reference

Median Tmax 0.87 - 1.52 hours [1]

Mean Terminal t1/2 43.6 - 63.5 hours [1]

Efficacy in Tenosynovial Giant Cell Tumor (Phase 1b)
In the Phase 1b TGCT cohort, pimicotinib demonstrated significant anti-tumor activity. The

objective response rate (ORR) was higher in the 50 mg QD cohort compared to the 25 mg QD

cohort.[6][8] With extended follow-up, the ORR in the 50 mg cohort showed further

improvement.[9] Clinically meaningful improvements in pain and stiffness were also observed.

[8]

Table 2: Efficacy Results in the Phase 1b TGCT Cohort (NCT04192344)

Efficacy Endpoint 25 mg QD Cohort 50 mg QD Cohort Reference

ORR (IRC, RECIST

1.1)

As of Dec 31, 2022 40.0% (4/10) 77.4% (24/31) [8]

As of May 31, 2023 66.7% (8/12) 87.5% (28/32) [9]

Best ORR (as of June

30, 2024)
Not Reported 85.0% [10]

Median Duration of

Response
Not Reached Not Reached [8]
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Safety and Tolerability
Pimicotinib was generally well-tolerated in the early-phase trials. The majority of treatment-

emergent adverse events (TEAEs) were Grade 1 or 2.[6] The most common TEAEs were

related to the on-target inhibition of CSF-1R and included elevations in certain serum enzymes.

[6][8] Notably, no significant hepatotoxicity was observed.[6][8]

Table 3: Common Treatment-Emergent Adverse Events (TEAEs) in the Phase 1b TGCT Cohort

(≥20% Incidence)

Adverse Event Frequency Reference

LDH Increase 75.5% [8]

CPK Increase 67.3% [8]

α-HBDH Increase 63.3% [8]

AST Increase 42.9% [8]

Amylase Increase 26.5% [8]

ALT Increase 24.5% [8]

Pruritus 20.4% [8]

Rash 20.4% [8]

Conclusion
The early-phase clinical findings for pimicotinib hydrochloride are promising, demonstrating

a manageable safety profile, favorable pharmacokinetic properties supporting once-daily

dosing, and significant anti-tumor activity in patients with TGCT. These results have supported

the advancement of pimicotinib into a pivotal Phase 3 clinical trial (MANEUVER,

NCT05804045). The high selectivity and potent inhibition of CSF-1R by pimicotinib position it

as a potentially valuable therapeutic option for patients with TGCT and possibly other

macrophage-driven diseases. Further investigation and data from ongoing and future studies

will continue to delineate the clinical utility of this targeted agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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